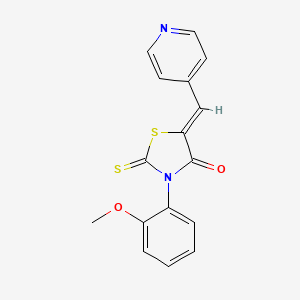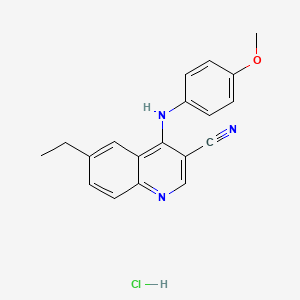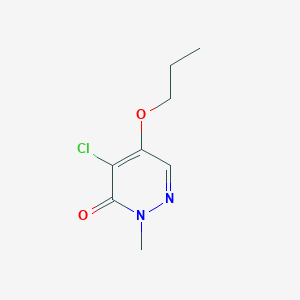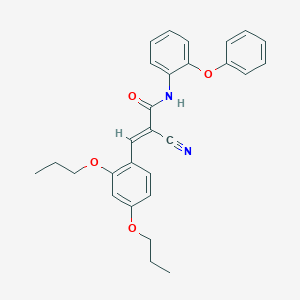
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU6656, and it is a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of Src family kinases by SU6656 has potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline involves the inhibition of Src family kinases. Src family kinases are involved in various cellular processes, including cell growth, differentiation, and survival. The inhibition of Src family kinases by SU6656 leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of Src family kinases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, SU6656 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. This compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease and osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline in lab experiments include its selectivity and potency as a Src family kinase inhibitor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using SU6656 in lab experiments include its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several future directions for research on 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline. One direction is to study the potential applications of this compound in other diseases, such as Alzheimer's disease and osteoporosis. Another direction is to develop more potent and selective Src family kinase inhibitors. Additionally, the development of new synthesis methods for SU6656 could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis method of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline involves several steps. The first step is the synthesis of 2,3-dihydro-1H-inden-5-ol, which is then converted to 2,3-dihydro-1H-inden-5-yloxy acetic acid. The acetic acid is then reacted with 5-nitroanthranilic acid to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, SU6656 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. This compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease and osteoporosis.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBGCWCPOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2989272.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2989276.png)


![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)
